BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE
Description
Butyl 3-(3-methylbenzamido)benzoate is a benzoic acid derivative featuring a butyl ester group and a 3-methylbenzamido substituent at the 3-position of the aromatic ring. This compound belongs to a broader class of alkyl benzoates, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. Its unique combination of a bulky ester group (butyl) and a methyl-substituted benzamido moiety distinguishes it from simpler benzoate derivatives, influencing both its physicochemical properties and biological activity .
Properties
IUPAC Name |
butyl 3-[(3-methylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-4-11-23-19(22)16-9-6-10-17(13-16)20-18(21)15-8-5-7-14(2)12-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRCAQNWYIONJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE typically involves the esterification of benzoic acid derivatives with butyl alcohol. One common method is to react benzoic acid with n-butyl alcohol in the presence of a solid acid catalyst. The reaction is carried out under reflux conditions to obtain the ester .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions. The crude product is often neutralized using a solid alkali and then purified through rectification . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate under acidic conditions.
Substitution: N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The ester functional group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with aromatic and hydrophobic sites in proteins .
Comparison with Similar Compounds
Key Physicochemical Properties :
- Solubility : Lower aqueous solubility compared to ethyl or methyl analogs due to the longer butyl chain .
- Stability : The ester group may confer susceptibility to hydrolysis under alkaline conditions, a common trait in alkyl benzoates .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
This compound can be compared to structurally related compounds with variations in ester chains, substituent positions, and functional groups:
| Compound Name | Structural Features | Key Differences in Properties | Reference |
|---|---|---|---|
| Ethyl 4-(3,4-dichlorobenzamido)benzoate | Ethyl ester, dichloro-substituted benzamido | Higher solubility in polar solvents; increased antimicrobial potency due to halogenation | |
| Methyl 3-(butylamino)-4-methylbenzoate | Methyl ester, butylamino group at 3-position | Enhanced CNS activity due to amine functionality; reduced lipophilicity | |
| Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate | Dichlorinated benzoyl group | Greater enzyme inhibition efficacy; higher toxicity profile | |
| Propyl 3-(2-hydroxyphenoxyacetamido)benzoate | Propyl ester, hydroxy-phenoxy substituent | Improved anti-inflammatory activity; increased hydrogen-bonding capacity |
Impact of Ester Chain Length
- Butyl vs. Ethyl/Methyl Esters : Butyl esters generally exhibit lower solubility in aqueous media but enhanced lipid membrane penetration, making them favorable for sustained-release formulations .
- Bioavailability : Butyl derivatives often show prolonged half-lives compared to shorter-chain analogs due to reduced metabolic clearance .
Pharmacological Potential
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Halogenation : Chlorine or fluorine substituents (e.g., in dichlorobenzamido analogs) increase antimicrobial potency but may elevate toxicity .
- Methyl Groups : The 3-methyl group in this compound may reduce metabolic degradation compared to unsubstituted benzamido derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
